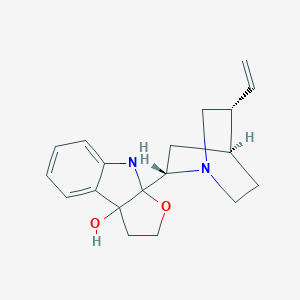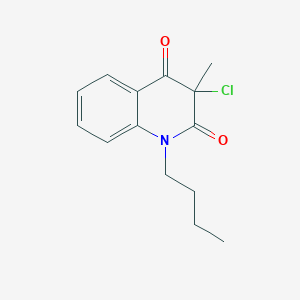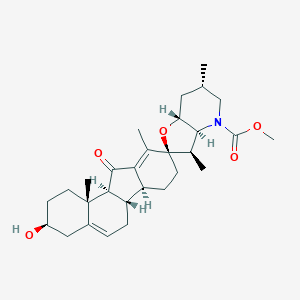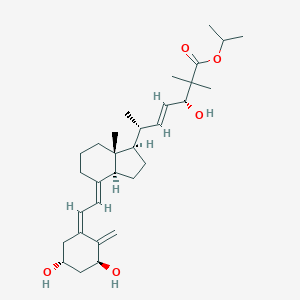![molecular formula C15H20O5 B119210 2-Acetate-6-[(phenylmethoxy)methyl]-1,4-dioxane-2-methanol CAS No. 338458-98-3](/img/structure/B119210.png)
2-Acetate-6-[(phenylmethoxy)methyl]-1,4-dioxane-2-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Acetate-6-[(phenylmethoxy)methyl]-1,4-dioxane-2-methanol” is an organic ester with the molecular formula C15H20O5 . It has a molecular weight of 280.32 g/mol . This compound is used in synthesis .
Molecular Structure Analysis
The IUPAC name for this compound is [6-(phenylmethoxymethyl)-1,4-dioxan-2-yl]methyl acetate . The InChI string is InChI=1S/C15H20O5/c1-12(16)19-11-15-10-18-9-14(20-15)8-17-7-13-5-3-2-4-6-13/h2-6,14-15H,7-11H2,1H3 . The canonical SMILES representation is CC(=O)OCC1COCC(O1)COCC2=CC=CC=C2 .Physical And Chemical Properties Analysis
This compound has a topological polar surface area of 54 Ų . It has a complexity of 288 . The compound has 0 hydrogen bond donors and 5 hydrogen bond acceptors . It has 7 rotatable bonds . The exact mass and monoisotopic mass of the compound are 280.13107373 g/mol .Wissenschaftliche Forschungsanwendungen
Synthesis and Stability
- The synthesis and thermal stability of dioxane derivatives, including 1,4-dioxanes, have been explored. For instance, the study by Adam, Platsch, and Schmidt (1985) investigated the synthesis and thermal decomposition of bisdioxetanes derived from p-dioxines, highlighting the potential of 1,4-dioxanes in chemiluminescence and thermal stability applications (Adam, Platsch, & Schmidt, 1985).
Catalytic Processes
- Dioxane derivatives have applications in catalysis. For example, Lindner, Reber, and Wegner (1988) researched the carbonylation of methanol to acetic acid using cobalt and 1,3-dioxolane and 1,4-dioxane phosphane ligands, indicating the use of dioxane derivatives in homogenous catalysis (Lindner, Reber, & Wegner, 1988).
Photochemical Properties
- Sakuragi et al. (1977, 1975) studied the photochemistry of certain cyclobutene derivatives in solvents including dioxane. This research can be extended to understanding the photochemical behavior of 1,4-dioxane derivatives like 2-Acetate-6-[(phenylmethoxy)methyl]-1,4-dioxane-2-methanol (Sakuragi, Sakuragi, & Hasegawa, 1977).
Solubility and Solvent Effects
- The solubility and solvent effects of dioxane derivatives are essential for their application in various fields. Zhu et al. (2019) conducted research on the solubility of 2-amino-3-methylbenzoic acid in solvents including 1,4-dioxane, which is relevant for understanding the solvent interactions of similar compounds (Zhu et al., 2019).
Chemical Reactions and Mechanisms
- Dioxane derivatives are involved in various chemical reactions, as demonstrated by Takeda, Wada, and Murakami (1971) who studied the solvolysis and coupling reactions of certain cyclopropanecarboxylic acids in solvents including methanol and acetic acid (Takeda, Wada, & Murakami, 1971).
Eigenschaften
IUPAC Name |
[6-(phenylmethoxymethyl)-1,4-dioxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5/c1-12(16)19-11-15-10-18-9-14(20-15)8-17-7-13-5-3-2-4-6-13/h2-6,14-15H,7-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJMAITQRABEEKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1COCC(O1)COCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00441853 |
Source


|
| Record name | AGN-PC-0N6O71 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetate-6-[(phenylmethoxy)methyl]-1,4-dioxane-2-methanol | |
CAS RN |
338458-98-3 |
Source


|
| Record name | 1,4-Dioxane-2-methanol, 6-[(phenylmethoxy)methyl]-, 2-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338458-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AGN-PC-0N6O71 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

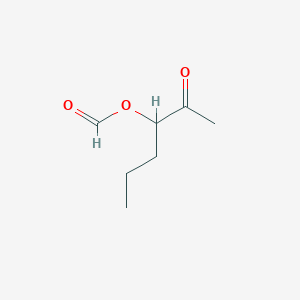
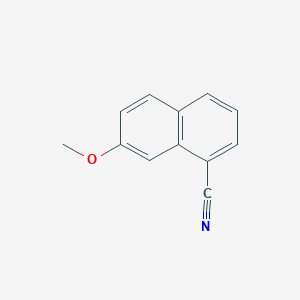
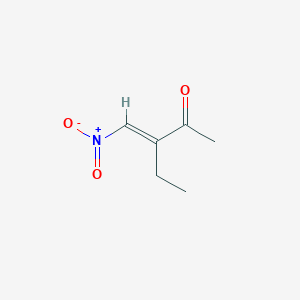

![2-[(5-Nitropyridin-2-yl)amino]propan-1-ol](/img/structure/B119143.png)
![[1-(2-Ethylnaphthalen-1-yl)naphthalen-2-yl]-diphenyl-phosphane](/img/structure/B119144.png)
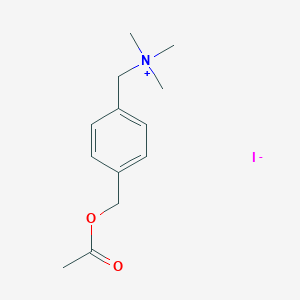
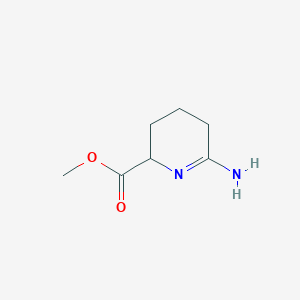
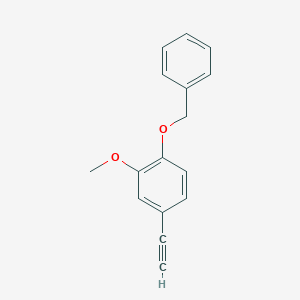
![n-[(2r)-1-Phenylpropan-2-yl]prop-2-yn-1-amine](/img/structure/B119156.png)
